molecular formula C8H11NS B2695846 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine CAS No. 153024-86-3

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine

Cat. No. B2695846
CAS RN: 153024-86-3
M. Wt: 153.24
InChI Key: YDHBMPBDDNCJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


Molecular Structure Analysis

The compound’s molecular formula is C8H12ClNS , and its molecular weight is approximately 189.71 g/mol . The hydrochloride salt form is often used for stability and solubility reasons. The IUPAC name for this compound is 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine hydrochloride . The InChI code is: 1S/C8H11NS.ClH/c1-2-7-3-5-10-8(7)6-9-4-1;/h3,5,9H,1-2,4,6H2;1H .

Scientific Research Applications

Synthesis Techniques

  • Novel Synthesis Approaches : Research has focused on developing new synthesis routes for 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine. For instance, Frehel et al. (1985) describe two new synthesis pathways from 2-(2-thienyl)ethylamine or its N-(2-chlorobenzyl) derivative, involving a ring expansion from a 6,7-dihydro[3,2-c]pyridinium derivative (Frehel, Badorc, Pereillo, & Maffrand, 1985). Additionally, Satake et al. (1986) synthesized 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one from N-benzyl-N-(2-thenyl)-β-alanine using a tin(IV) chloride-catalysed Friedel-Crafts cyclization (Satake, Itoh, Miyoshi, Kimura, & Morosawa, 1986).

Potential Applications in Medicinal Chemistry

  • Antineoplastic Agents : Koebel et al. (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, although preliminary data did not indicate significant activity in this area (Koebel, Needham, & Blanton, 1975).
  • Glycine Antagonists : Brehm et al. (1986) synthesized compounds like 5,6,7,8-tetrahydro-4H-isoxazolo[4,3-c]azepin-3-ol, structurally related to 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine, as glycine antagonists, showing potential for neurological research (Brehm, Krogsgaard‐Larsen, Schaumburg, Johansen, Falch, & Curtis, 1986).

Pharmacological Research

  • Vasopressin Antagonist Activity : Albright et al. (2000) discussed the synthesis and structure-activity relationship (SAR) of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines as arginine vasopressin (AVP) receptor antagonists, showing the potential of these compounds in pharmacological applications (Albright, Delos Santos, Dusza, Chan, Coupet, Ru, & Mazandarani, 2000).

Chemical Structure and Properties

Safety and Hazards

  • Safety Information : Refer to the Material Safety Data Sheet (MSDS) for handling precautions, storage, and disposal guidelines .

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-7-3-5-10-8(7)6-9-4-1/h3,5,9H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHBMPBDDNCJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine

Synthesis routes and methods

Procedure details

To a mixture of 6.7 g of 4,5,6,7-tetrahydro-8H-thieno[2,3-c]azepin-8-one and 4.5 g of sodium borohydride in 70 ml of tetrahydrofuran was added boron trifluoride-ether complex dropwise under ice-cooling and the mixture was refluxed under heating for an hour. The mixture was poured into water, washed with chloroform, made alkaline with 10% potassium hydroxide solution and extracted with chloroform. The extract was washed with water, dried and concentrated to give 4.1 g of 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine as an oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.